molecular formula C10H9NO2S B3055051 Methyl 2-(benzo[D]thiazol-2-YL)acetate CAS No. 62886-13-9

Methyl 2-(benzo[D]thiazol-2-YL)acetate

Cat. No.: B3055051
CAS No.: 62886-13-9
M. Wt: 207.25 g/mol
InChI Key: AIOVHQHTHZJMPA-UHFFFAOYSA-N
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Description

Methyl 2-(benzo[D]thiazol-2-YL)acetate is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzo[D]thiazol-2-YL)acetate typically involves the reaction of 2-aminobenzothiazole with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions . The general reaction scheme is as follows:

2-Aminobenzothiazole+Methyl chloroacetateMethyl 2-(benzo[D]thiazol-2-YL)acetate\text{2-Aminobenzothiazole} + \text{Methyl chloroacetate} \rightarrow \text{this compound} 2-Aminobenzothiazole+Methyl chloroacetate→Methyl 2-(benzo[D]thiazol-2-YL)acetate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzo[D]thiazol-2-YL)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

Methyl 2-(benzo[D]thiazol-2-YL)acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(benzo[D]thiazol-2-YL)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Benzothiazolyl)acetic acid ethyl ester
  • 2-(1,3-Benzothiazol-2-yl)acetic acid ethyl ester
  • Ethyl 2-(benzo[D]thiazol-2-YL)acetate

Uniqueness

Methyl 2-(benzo[D]thiazol-2-YL)acetate is unique due to its specific ester functional group, which can influence its reactivity and biological activity compared to similar compounds. The presence of the methyl ester group can affect its solubility, stability, and interaction with biological targets .

Biological Activity

Methyl 2-(benzo[D]thiazol-2-YL)acetate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with methyl acetate. The process can be optimized through various synthetic pathways, such as:

  • Knoevenagel condensation
  • Biginelli reaction
  • Microwave-assisted synthesis

These methods not only enhance yield but also improve the purity of the final product. The structural characterization is often performed using techniques like NMR spectroscopy and mass spectrometry.

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies demonstrate its effectiveness against various cancer cell lines. For instance, a series of benzothiazole derivatives were evaluated for their anticancer activity using the MTT assay, revealing significant inhibitory effects on cell proliferation.

CompoundCell LineIC50 (nM)
7eSKRB-31.2
7eSW6204.3
7eA54944
7eHepG248

These results indicate that compounds related to this compound can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Acetylcholinesterase Inhibition

Another significant biological activity of this compound is its role as an acetylcholinesterase (AChE) inhibitor. This property is particularly relevant in the context of Alzheimer's disease, where AChE inhibitors are used to manage symptoms by increasing acetylcholine levels in the brain.

In one study, derivatives containing a benzo[d]thiazole moiety exhibited competitive inhibition of AChE with an IC50 value of approximately 64 µM. Molecular docking studies suggested that these compounds interact with the active site of AChE, providing insights into their mechanism of action .

Antimicrobial Activity

This compound also demonstrates antibacterial and antifungal properties. Research indicates that compounds derived from benzothiazole exhibit moderate to good activity against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli
  • Fungi : Candida albicans

The minimum inhibitory concentration (MIC) values for these activities range significantly depending on the specific derivative and microbial target .

Case Studies

  • Anticancer Efficacy : In a study focusing on HepG2 cells, treatment with this compound led to a concentration-dependent increase in apoptosis, highlighting its potential as an anticancer drug .
  • Neuroprotective Effects : Compounds related to this structure have shown protective effects in neurotoxicity models, suggesting their utility in treating neurodegenerative diseases .

Properties

IUPAC Name

methyl 2-(1,3-benzothiazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-13-10(12)6-9-11-7-4-2-3-5-8(7)14-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOVHQHTHZJMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326856
Record name Methyl (1,3-benzothiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62886-13-9
Record name Methyl (1,3-benzothiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.2 mL (30 mmol) 2-Amino-thiophenol are dissolved in 100 mL diethylether and treated with 4.17 mL (1 eq.) triethylamine to yield a suspension, to which 3.21 mL (1 eq.) chlorocarbonyl-acetic methyl ester in 10 mL diethylether is added dropwise within 20 min. The resulting suspension is stirred and additional 2 h at room temperature, and the precipitate removed by filtration. The filtrate is evaporated and column chromatographed (silica gel, ethyl acetate/petroleum ether 1:2) to yield the desired product as a yellowish liquid (5.1 g, 82%).
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.17 mL
Type
reactant
Reaction Step Two
Quantity
3.21 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
82%

Synthesis routes and methods II

Procedure details

10 mg (0.025 mmol) 3-benzothiazol-2-yl-7-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-chromen-2-one are dissolved in 3 mL dichloromethane with 2.5 mg (0.8 eq.) 4-dimethylaminopyridine and 0.013 mL (3 eq.) diisopropylethylamine, and cooled to 0° C. 5.7 mg (1.2 eq.) tosyl chloride are added and the reaction mixture stirred for one hour before being allowed to reach room temperature. After an additional two hours stirring, the reaction mixture is evaporated, the residue taken up in tetrahydrofurane and treated with 0.2 mL tetrabutylammonium fluoride (1M in THF). After stirring for 30 minutes, the solution is evaporated and the desired product obtained as a yellow powder.
Name
3-benzothiazol-2-yl-7-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-chromen-2-one
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
0.013 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2.5 mg
Type
catalyst
Reaction Step One
Quantity
5.7 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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